Cyclamidomycin

Description

Cyclamidomycin has been reported in Streptomyces with data available.

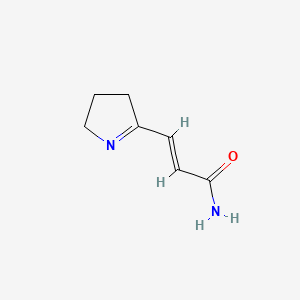

Structure

2D Structure

3D Structure

Properties

CAS No. |

35663-85-5 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide |

InChI |

InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |

InChI Key |

SJFPWBFXBOZGTB-ONEGZZNKSA-N |

Isomeric SMILES |

C1CC(=NC1)/C=C/C(=O)N |

Canonical SMILES |

C1CC(=NC1)C=CC(=O)N |

Other CAS No. |

43043-82-9 35663-85-5 |

Synonyms |

cyclamidomycin desdanine pyracrimycin A pyracrimycin A, (E)-isomer pyracrimycin B trans 3-(1-pyrrolin-2-yl)acrylamide |

Origin of Product |

United States |

Foundational & Exploratory

Cyclamidomycin: A Technical Overview of its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclamidomycin, also known as Desdanine, is an antibiotic discovered in 1971 from the fermentation broth of Streptomyces sp. MA130-A1.[1] It belongs to the class of naturally occurring antimicrobial agents produced by Actinobacteria, a phylum renowned for its prolific production of secondary metabolites with diverse biological activities. This technical guide provides a comprehensive overview of the available information on the discovery, isolation, characterization, and biological activity of this compound. While the original detailed experimental protocols from its initial discovery are not fully accessible, this document synthesizes the known data and outlines generalized methodologies applicable to the isolation of similar compounds from Streptomyces.

Physicochemical Properties and Structure

This compound is a relatively small molecule with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[2] Its structure has been identified, and its basic physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 | [2] |

| CAS Number | 35663-85-5 | [2] |

| Appearance | Yellow, amorphous solid | [3] |

| Solubility | Water soluble | [3] |

| Stability | Stable in air and light | [3] |

Isolation and Purification

Experimental Workflow: Isolation of this compound

Caption: Generalized workflow for the isolation and purification of this compound.

Methodologies

1. Fermentation:

-

Strain: Streptomyces sp. MA130-A1.

-

Media: A suitable production medium would be employed, likely containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. Optimization of media components and fermentation parameters (pH, temperature, aeration, agitation) would be critical for maximizing yield.

-

Incubation: The culture would be incubated for a period of several days to allow for the production of the secondary metabolite.

2. Extraction:

-

Following fermentation, the broth would be separated from the mycelial biomass by centrifugation or filtration.

-

The supernatant, containing the secreted this compound, would then be subjected to solvent extraction using an appropriate organic solvent such as ethyl acetate. This step partitions the target compound into the organic phase.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract would be further purified using a combination of chromatographic techniques.

-

Silica Gel Chromatography: This is a common first step to separate compounds based on polarity. A gradient of solvents with increasing polarity would be used to elute the fractions.

-

Size-Exclusion Chromatography (e.g., Sephadex): This technique separates molecules based on their size and can be used to remove high or low molecular weight impurities.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC would likely be the final step to obtain highly pure this compound.

Structural Characterization

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Caption: Spectroscopic workflow for the structural elucidation of this compound.

Methodologies

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) would provide fragmentation patterns that can help in confirming the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

Biological Activity

This compound has demonstrated antibiotic activity against a range of both Gram-positive and Gram-negative bacteria.[4] It is also known to inhibit the E. coli nucleoside diphosphokinase.[2]

Antimicrobial Spectrum

The reported Minimum Inhibitory Concentrations (MICs) for this compound against various microorganisms are summarized below.

| Microorganism | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 3.12 - 25 | [4] |

| Micrococcus flavus | 3.12 - 25 | [4] |

| Sarcina lutea | 3.12 - 25 | [4] |

| Bacillus subtilis | 3.12 - 25 | [4] |

| Escherichia coli | 3.12 - 25 | [4] |

| Shigella flexneri | 3.12 - 25 | [4] |

| Salmonella typhosa | 3.12 - 25 | [4] |

| Proteus vulgaris | 3.12 - 25 | [4] |

| Klebsiella pneumoniae | 3.12 - 25 | [4] |

Biosynthetic Pathway

The biosynthetic pathway for this compound has not been elucidated in the available literature. However, like many other secondary metabolites from Streptomyces, it is likely synthesized by a multi-enzyme complex encoded by a biosynthetic gene cluster (BGC). The identification and characterization of this BGC would be a key area for future research to enable genetic engineering approaches for yield improvement or the production of novel analogs.

Proposed Logic for Biosynthetic Pathway Discovery

References

An In-depth Technical Guide to the Mechanism of Action of Cyclamidomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, also known as Desdanine and Pyracrimycin A, is a natural product antibiotic produced by several species of Streptomyces. First described in the early 1970s, its primary mechanism of action is the inhibition of the essential bacterial enzyme, nucleoside diphosphokinase (NDPK). This document provides a comprehensive overview of the available scientific literature on the mechanism of action of this compound, including its antibacterial spectrum, its specific molecular target, and the kinetics of its inhibitory action. Detailed, albeit generalized, experimental protocols for key assays and visualizations of the underlying biochemical pathways and experimental workflows are provided to support further research and drug development efforts in this area.

Introduction

The rising threat of antimicrobial resistance necessitates a renewed focus on antibiotics with novel mechanisms of action. This compound, an antibiotic discovered in the 1970s, represents a potentially interesting, though currently under-explored, candidate. Its unique mode of action, the targeting of nucleoside diphosphokinase (NDPK), distinguishes it from many commonly used antibiotics that primarily target cell wall synthesis, protein synthesis, or DNA replication. This guide synthesizes the historical and available data on this compound to provide a detailed technical resource for the scientific community.

Antibacterial Spectrum of this compound

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL)* |

| Staphylococcus aureus | Positive | 3.12 - 25 |

| Micrococcus flavus | Positive | 3.12 - 25 |

| Sarcina lutea | Positive | 3.12 - 25 |

| Bacillus subtilis | Positive | 3.12 - 25 |

| Escherichia coli | Negative | 3.12 - 25 |

| Shigella flexneri | Negative | 3.12 - 25 |

| Salmonella typhosa | Negative | 3.12 - 25 |

| Proteus vulgaris | Negative | 3.12 - 25 |

| Klebsiella pneumoniae | Negative | 3.12 - 25 |

*Disclaimer: The MIC values are reported in the literature as 3.12-25 mg/mL, which is considered to be a typographical error. The more plausible unit is µg/mL, which is reflected in this table. Further experimental verification is required to confirm these values.

Core Mechanism of Action: Inhibition of Nucleoside Diphosphokinase (NDPK)

The primary molecular target of this compound is Nucleoside Diphosphokinase (NDPK), a crucial enzyme in nucleotide metabolism. NDPK catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP), thereby maintaining the intracellular pool of NTPs required for DNA and RNA synthesis.

Kinetic studies have revealed that this compound acts as an irreversible inhibitor of E. coli NDPK. The inhibition mechanism proceeds through the initial formation of a reversible enzyme-inhibitor complex, which is then followed by an irreversible modification of the enzyme.

Data Presentation

Table 2: Inhibition of Escherichia coli Nucleoside Diphosphokinase by this compound

| This compound Concentration (µg/mL) | Percent Inhibition (%) |

| 20 | 63 |

| 160 | Not specified, but significant |

Signaling Pathway Visualization

Caption: Proposed mechanism of irreversible inhibition of the NDPK catalytic cycle by this compound.

Experimental Protocols

Due to the limited accessibility of the full original research articles, the following are detailed, generalized protocols for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains for testing

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation: Culture the test bacteria overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Nucleoside Diphosphokinase (NDPK) Inhibition Assay

This protocol outlines a general spectrophotometric assay to measure NDPK activity and its inhibition.

Materials:

-

Purified E. coli NDPK

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Substrates: ATP and a non-adenine nucleoside diphosphate (e.g., GDP)

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer

Procedure:

-

Assay Principle: The activity of NDPK is measured in a coupled enzyme system. NDPK produces ADP from ATP. Pyruvate kinase then uses ADP and PEP to produce pyruvate and ATP. Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the NDPK activity.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, ATP, GDP, PEP, NADH, PK, and LDH.

-

Inhibition Study: For the inhibition assay, pre-incubate the NDPK enzyme with various concentrations of this compound for a defined period.

-

Initiation of Reaction: Start the reaction by adding the NDPK (or the NDPK-Cyclamidomycin mixture) to the cuvette.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for identifying the mechanism of action of an antibiotic.

Conclusion

This compound presents a compelling case for further investigation as a potential antibiotic lead. Its inhibition of the essential and conserved bacterial enzyme, nucleoside diphosphokinase, offers a distinct mechanism of action that could be effective against resistant pathogens. While the historical data provides a solid foundation, further research is required to validate the antibacterial spectrum with modern standardized methods, to fully elucidate the molecular details of its interaction with NDPK, and to explore its potential for therapeutic development. This guide provides the necessary background and methodological framework to facilitate such future studies.

Cyclamidomycin (Desdanine) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, also known as Desdanine, is a naturally occurring antibiotic produced by Streptomyces species. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities. This compound exhibits broad-spectrum antibacterial activity by inhibiting key enzymes in cellular metabolism, namely nucleoside diphosphate kinase and pyruvate kinase. This document details the available information on its chemical characteristics, mechanism of action, and the experimental protocols used in its initial characterization.

Chemical Structure and Properties

This compound is a pyrrolidine-containing acrylamide antibiotic. Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound (Desdanine)

| Identifier | Value |

| IUPAC Name | (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)acrylamide |

| Synonyms | Desdanine, Pyracrimycin A, NSC 121234 |

| CAS Number | 35663-85-5 |

| Molecular Formula | C₇H₁₀N₂O |

| SMILES | C1CC(N=C1)/C=C/C(=O)N |

| InChI | InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |

Table 2: Physicochemical Properties of this compound (Desdanine)

| Property | Value |

| Molecular Weight | 138.17 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 175-177 °C (decomposes) |

| Solubility | Soluble in water and methanol. Slightly soluble in ethanol, acetone, and ethyl acetate. Insoluble in benzene and n-hexane. |

| UV Absorption (λmax) | 275 nm (in water) |

Biological Activity and Mechanism of Action

This compound demonstrates inhibitory activity against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the targeted inhibition of two crucial metabolic enzymes: nucleoside diphosphate kinase (NDPK) and pyruvate kinase.

Inhibition of Nucleoside Diphosphate Kinase (NDPK)

NDPK is a vital enzyme responsible for maintaining the intracellular pool of nucleoside triphosphates (NTPs) by catalyzing the transfer of a gamma-phosphate from an NTP (like ATP) to a nucleoside diphosphate (NDP). This process is essential for DNA and RNA synthesis. By inhibiting NDPK, this compound disrupts the supply of precursors for nucleic acid synthesis, thereby halting bacterial replication.

Inhibition of Pyruvate Kinase

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. Inhibition of this enzyme by this compound blocks the main energy-producing pathway of the cell, leading to a rapid depletion of ATP and subsequent cell death.[1]

The dual inhibitory action of this compound on both nucleic acid precursor synthesis and central energy metabolism contributes to its potent antibacterial effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its enzymatic inhibition.

Caption: Mechanism of action of this compound.

Caption: General workflow for enzyme inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial characterization of this compound. These protocols are based on the original research by Takahashi et al. (1971) and Saeki et al. (1972).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was determined using the agar dilution method.

Materials:

-

Nutrient agar

-

Sterile petri dishes

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

Overnight bacterial cultures (e.g., S. aureus, E. coli)

-

Sterile saline solution (0.85% NaCl)

Protocol:

-

Prepare a series of twofold dilutions of the this compound stock solution in molten nutrient agar to achieve final concentrations ranging from 100 µg/mL to 0.1 µg/mL.

-

Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify.

-

Prepare inoculums of the test bacteria by diluting overnight cultures in sterile saline to a density of approximately 10⁶ CFU/mL.

-

Spot 10 µL of each bacterial suspension onto the surface of the agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Nucleoside Diphosphate Kinase (NDPK) Inhibition Assay

The inhibitory effect of this compound on E. coli NDPK was assayed by measuring the formation of ATP from ADP and GTP.

Materials:

-

Purified E. coli NDPK

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (5 mM)

-

ADP (1 mM)

-

[γ-³²P]GTP (0.5 mM, specific activity ~100 cpm/pmol)

-

This compound solutions of various concentrations

-

Whatman DE-81 filter paper discs

-

Scintillation counter

Protocol:

-

The reaction mixture (total volume 50 µL) contains Tris-HCl buffer, MgCl₂, ADP, and the desired concentration of this compound.

-

The reaction is initiated by the addition of [γ-³²P]GTP.

-

The mixture is incubated at 37°C for 10 minutes.

-

The reaction is stopped by spotting 20 µL of the mixture onto a Whatman DE-81 filter paper disc.

-

The discs are washed three times with 1% formic acid to remove unreacted [γ-³²P]GTP.

-

The radioactivity remaining on the discs, corresponding to the [³²P]ATP formed, is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the activity in the presence of this compound to a control reaction without the inhibitor.

Pyruvate Kinase Inhibition Assay

The inhibition of pyruvate kinase by this compound was determined by a coupled spectrophotometric assay. The formation of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase.

Materials:

-

Purified pyruvate kinase

-

HEPES buffer (50 mM, pH 7.5)

-

KCl (100 mM)

-

MgCl₂ (5 mM)

-

Phosphoenolpyruvate (PEP) (2 mM)

-

ADP (1.5 mM)

-

NADH (0.2 mM)

-

Lactate dehydrogenase (LDH) (10 units/mL)

-

This compound solutions of various concentrations

-

Spectrophotometer

Protocol:

-

The assay is performed in a 1 mL cuvette containing HEPES buffer, KCl, MgCl₂, PEP, ADP, NADH, and LDH.

-

The desired concentration of this compound is added to the cuvette and pre-incubated with the enzyme for 5 minutes at 25°C.

-

The reaction is initiated by the addition of ADP.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously for 5 minutes using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to a control without the inhibitor.

Conclusion

This compound (Desdanine) is a potent antibiotic with a well-defined chemical structure and a dual mechanism of action that targets fundamental metabolic pathways in bacteria. Its ability to inhibit both nucleoside diphosphate kinase and pyruvate kinase makes it an interesting candidate for further investigation and potential development as a therapeutic agent. The experimental protocols detailed in this guide provide a foundation for researchers to replicate and expand upon the initial characterization of this promising natural product.

References

An In-depth Technical Guide to the Pyracrimycin A Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyracrimycin A is a bioactive small molecule produced by certain species of Streptomyces. Its unique chemical structure, featuring a 1-pyrroline and an acrylamide moiety, has garnered interest for its potential applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of Pyracrimycin A, focusing on the genetic and enzymatic machinery responsible for its production. We will delve into the key biosynthetic steps, the enzymes involved, and the experimental evidence that has elucidated this pathway. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction

Natural products from microorganisms remain a vital source of novel therapeutics. Pyracrimycin A, an antibiotic produced by Streptomyces sp., represents an intriguing target for biosynthetic studies due to its unusual structure.[1][2][3] Understanding the intricate enzymatic steps involved in its formation is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This document outlines the current knowledge of the Pyracrimycin A biosynthetic gene cluster and the proposed enzymatic cascade.

The Pyracrimycin A Biosynthetic Gene Cluster (BGC)

The biosynthesis of Pyracrimycin A is orchestrated by a dedicated set of nine genes.[1][2][3] This gene cluster was identified through a combination of genomics, bioinformatics, and LC-MS data.[2] The core of this machinery includes a nonribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase (BVMO).

Table 1: Genes in the Pyracrimycin A Biosynthetic Gene Cluster

| Gene | Proposed Function | Homology/Domains |

| pymA | Regulator | Transcriptional Regulator |

| pymB | Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A), Thiolation (T), Condensation (C) |

| pymC | Baeyer-Villiger Monooxygenase (BVMO) | FAD-binding, NAD(P)H-binding |

| pymD | Acyl-CoA synthetase-like | - |

| pymE | MFS transporter | Major Facilitator Superfamily |

| pymF | Thioesterase | - |

| pymG | Acyltransferase | - |

| pymH | Oxidoreductase | - |

| pymI | Regulator | Transcriptional Regulator |

Note: The specific functions of some ancillary genes are yet to be fully characterized experimentally.

The Biosynthetic Pathway of Pyracrimycin A

The biosynthesis of Pyracrimycin A is a fascinating example of a modified peptide pathway. While it originates from amino acid precursors, the final structure does not contain a peptide bond. The proposed pathway involves the initial formation of a peptide intermediate, which then undergoes significant enzymatic modification.[2]

Precursor Incorporation by Nonribosomal Peptide Synthetase (NRPS)

The pathway commences with the activity of the core NRPS enzyme, PymB .[1][2][3] This enzyme is predicted to activate and tether the amino acids L-serine and L-proline.

-

Step 1: Adenylation: The adenylation (A) domains of PymB select and activate L-serine and L-proline using ATP.

-

Step 2: Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) or peptidyl carrier protein (PCP) domains.

-

Step 3: Condensation: The condensation (C) domain catalyzes the formation of a dipeptide intermediate, L-seryl-L-proline, tethered to the NRPS.

Oxidative Ring Formation and Modification

Following the formation of the dipeptide, a series of oxidative reactions are catalyzed by the Baeyer-Villiger monooxygenase, PymC .[1][2][3] This is a critical step that diverges the pathway from canonical peptide synthesis.

-

Step 4: Baeyer-Villiger Oxidation: PymC is proposed to catalyze a Baeyer-Villiger oxidation on the dipeptide intermediate, leading to the formation of a bicyclic dihydroindolizinone intermediate.

Ring Opening and Decarboxylation

A key feature distinguishing Pyracrimycin A biosynthesis from the related brabantamide A pathway is a subsequent ring-opening and decarboxylation event.[1][2]

-

Step 5: Ring Opening: Isotope labeling experiments suggest that a ring-opening reaction occurs.[1][2]

-

Step 6: Decarboxylation: This is followed by the loss of a carbon atom from the serine-derived portion of the molecule.[1][2]

The precise enzymatic control of these latter steps is still under investigation, but they are essential for the formation of the final Pyracrimycin A scaffold.

Quantitative Data

Detailed quantitative data on the enzyme kinetics of the Pyracrimycin A biosynthetic enzymes are not yet available in the published literature. However, a comprehensive technical guide would include the following parameters, which should be the focus of future research.

Table 2: Enzyme Kinetic Parameters for PymB (NRPS)

| Substrate | Km (µM) | kcat (s-1) | Vmax (µM·s-1) | kcat/Km (M-1·s-1) |

| L-Serine | Data not available | Data not available | Data not available | Data not available |

| L-Proline | Data not available | Data not available | Data not available | Data not available |

| ATP | Data not available | Data not available | Data not available | Data not available |

Table 3: Enzyme Kinetic Parameters for PymC (BVMO)

| Substrate | Km (µM) | kcat (s-1) | Vmax (µM·s-1) | kcat/Km (M-1·s-1) |

| Bicyclic Intermediate | Data not available | Data not available | Data not available | Data not available |

| NADPH/NADH | Data not available | Data not available | Data not available | Data not available |

Table 4: Pyracrimycin A Production Data

| Production Strain | Medium | Incubation Time (days) | Titer (mg/L) |

| Streptomyces sp. NBC 00162 | Data not available | Data not available | Data not available |

Experimental Protocols

The elucidation of the Pyracrimycin A biosynthetic pathway has relied on several key experimental techniques. Detailed protocols are provided below as a guide for researchers aiming to study this or similar pathways.

Identification of the Biosynthetic Gene Cluster

This protocol outlines a general workflow for identifying a BGC for a natural product of interest.

Isotope Labeling Feeding Experiments

This protocol is crucial for tracing the incorporation of precursors into the final natural product.

-

Culture Preparation:

-

Inoculate a seed culture of Streptomyces sp. NBC 00162 in a suitable liquid medium (e.g., TSB).

-

Incubate at 28-30°C with shaking until sufficient growth is achieved.

-

Use the seed culture to inoculate production cultures in a defined minimal medium to ensure efficient uptake of labeled precursors.

-

-

Precursor Feeding:

-

Prepare sterile stock solutions of isotopically labeled precursors (e.g., 13C-L-serine, 15N-L-proline).

-

Add the labeled precursors to the production cultures at a final concentration typically ranging from 0.1 to 1 mM. The timing of addition can be optimized but is often done at the beginning of the stationary phase of growth.

-

Include an unlabeled control culture for comparison.

-

-

Fermentation and Extraction:

-

Continue incubation for a period determined by the production profile of Pyracrimycin A (e.g., 5-7 days).

-

Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the supernatant and the mycelium with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and evaporate to dryness.

-

-

Analysis:

-

Resuspend the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS).

-

Compare the mass spectra of Pyracrimycin A from the labeled and unlabeled cultures to determine the incorporation of the isotopic labels.

-

Heterologous Expression and Purification of Biosynthetic Enzymes

To perform in vitro characterization, the biosynthetic enzymes must be expressed and purified.

-

Gene Cloning:

-

Amplify the target genes (e.g., pymB, pymC) from the genomic DNA of Streptomyces sp. NBC 00162 using PCR with primers containing appropriate restriction sites.

-

Clone the PCR products into a suitable expression vector (e.g., pET series for E. coli expression) containing an affinity tag (e.g., His-tag).

-

-

Protein Expression:

-

Transform the expression construct into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.4-0.6.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Incubate at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation and resuspend in a lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the target protein with a buffer containing a high concentration of imidazole.

-

Perform further purification steps, such as size-exclusion chromatography, if necessary.

-

-

Protein Characterization:

-

Confirm the purity and size of the protein by SDS-PAGE.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Verify the identity of the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

Conclusion and Future Directions

The identification of the Pyracrimycin A biosynthetic gene cluster has provided a solid foundation for understanding the formation of this unique natural product. The proposed pathway, involving an NRPS and a key Baeyer-Villiger monooxygenase, highlights the remarkable chemical transformations that can occur in microbial secondary metabolism. Future research should focus on the in vitro characterization of the Pym enzymes to elucidate their precise mechanisms and substrate specificities. This will involve detailed kinetic studies and the isolation and structural characterization of biosynthetic intermediates. Such knowledge will be invaluable for the rational engineering of the pathway to produce novel Pyracrimycin A analogs with potentially improved therapeutic properties.

References

Cyclamidomycin as a Nucleoside Diphosphokinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, a natural product first isolated from Streptomyces, has been identified as an inhibitor of Nucleoside Diphosphokinase (NDPK). This enzyme family, particularly the human homologue NM23-H1 (also known as NME1), plays a crucial role in maintaining the intracellular pool of nucleoside triphosphates and is implicated in the suppression of tumor metastasis. This technical guide provides an in-depth overview of this compound's role as an NDPK inhibitor, summarizing the available quantitative data, outlining experimental protocols for assessing its inhibitory activity, and visualizing the intricate signaling pathways associated with NDPK function in cancer progression. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting NDPK with this compound and its analogues.

Introduction to this compound and Nucleoside Diphosphokinase

This compound, also known as desdanine, is an antibiotic that has demonstrated inhibitory activity against Nucleoside Diphosphokinase (NDPK) from Escherichia coli.[1][2] NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP), a critical function for cellular energy homeostasis and the synthesis of nucleic acids.

In humans, the NDPK family consists of several isoforms, with NM23-H1 (NME1) being the most extensively studied. Beyond its enzymatic function, NM23-H1 has been identified as the first metastasis suppressor gene.[3] Its expression levels are often inversely correlated with the metastatic potential of various cancers, including melanoma, breast, and colon carcinomas. The multifaceted role of NM23-H1 in cellular processes such as proliferation, migration, and apoptosis makes it a compelling target for anti-cancer therapies.[3][4] this compound, as an inhibitor of this enzyme family, presents a valuable tool for studying NDPK function and a potential lead compound for the development of novel anti-metastatic agents.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effect of this compound on NDPK has been documented, although detailed kinetic data from the primary literature is limited. The available information provides a foundational understanding of its potency.

| Parameter | Value | Organism/Enzyme | Reference |

| Inhibition Percentage | 63% inhibition at 20 µg/ml | Escherichia coli NDPK | [5] |

| IC50 | Data not available in the reviewed literature | - | - |

| Ki | Data not available in the reviewed literature | - | - |

Note: While kinetic studies by Saeki et al. (1974) have been referenced, the specific IC50 and Ki values were not available in the accessed literature. Further investigation of the full-text articles is recommended for detailed kinetic parameters.

Signaling Pathways Involving NM23-H1/NDPK

The metastasis suppressor function of NM23-H1 is attributed to its influence on several key signaling pathways that regulate cell migration, invasion, and proliferation. Inhibition of NM23-H1 by compounds like this compound can be expected to modulate these pathways.

Regulation of Cell Migration and Invasion

NM23-H1 has been shown to inhibit cell migration and invasion by modulating the activity of small GTPases and their downstream effectors. It can suppress the activity of Rac1, a key regulator of the actin cytoskeleton and cell motility.[3] This regulation is crucial in preventing the initial steps of the metastatic cascade.

Caption: NM23-H1 inhibits cell migration by suppressing the activation of Rac1.

Modulation of the MAPK Signaling Pathway

NM23-H1 can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is central to cell proliferation and survival.[3] NM23-H1 can phosphorylate and thereby regulate the Kinase Suppressor of Ras (KSR), a scaffold protein for the MAPK cascade, leading to a suppression of ERK signaling.[3][6]

References

- 1. This compound (desdanine), an inhibitor of nucleoside diphosphokinase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting trypanosomatid nucleoside diphosphate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Function of NM23-H1/NME1 and Its Homologs in Major Processes Linked to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nm23-H1 metastasis suppressor as a translational target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleoside Diphosphate Kinase (NDPK) Inhibitor, Desdanine | this compound | フナコシ [funakoshi.co.jp]

- 6. Activation of Nm23-H1 to suppress breast cancer metastasis via redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Antibacterial Effects of Rhodanine Derivatives: A Technical Guide

Disclaimer: Initial searches for a compound named "Desdanine" did not yield specific results in the context of antibacterial research. However, extensive research exists for "Rhodanine" and its derivatives, which are significant for their antimicrobial properties. This guide focuses on Rhodanine-3-acetic acid, a core structure in many of these derivatives, which may be what was intended by the query.

This technical whitepaper provides an in-depth overview of the preliminary research into the antibacterial properties of rhodanine-3-acetic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the antibacterial efficacy of these compounds, outlines the experimental protocols used for their evaluation, and visualizes key processes and pathways.

Quantitative Data Summary: Antibacterial Activity

Rhodanine-3-acetic acid derivatives have demonstrated notable antibacterial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains, and mycobacteria.[1][2][3][4] Their effectiveness against Gram-negative bacteria and fungi has been found to be marginal in most initial studies.[1][2][3] The antibacterial potency, often measured by the Minimum Inhibitory Concentration (MIC), is highly dependent on the specific chemical modifications to the core rhodanine structure.[2][3]

Below is a summary of representative MIC values for various rhodanine-3-acetic acid derivatives against selected bacterial strains.

| Compound Derivative Class | Target Organism | MIC Range (µg/mL) | MIC Range (µM) | Reference |

| 5-Arylalkylidene Amides | Mycobacterium tuberculosis | - | 8 - 16 | [1][3] |

| 5-(2-Hydroxybenzylidene) Acetic Acids | Non-tuberculous Mycobacteria | - | ≥ 32 | [1][3] |

| Phenyl Esters | Methicillin-resistant S. aureus (MRSA) | - | ≥ 15.62 | [1][3] |

| Substituted Benzylidene Derivatives (e.g., 6k) | Staphylococcus aureus | 2 | - | [2] |

| Substituted Benzylidene Derivatives (e.g., 6k) | Multidrug-resistant S. aureus | 1 | - | [2] |

| N-Arylsulfonylindole Analogs | Gram-positive bacteria | 0.5 - 8 | - | [4] |

Experimental Protocols

The evaluation of the antibacterial activity of rhodanine derivatives typically involves standardized methods to determine their efficacy. The following is a detailed methodology for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).

2.1 Broth Microdilution Method for MIC Determination

This protocol outlines the steps to assess the in-vitro antibacterial activity of rhodanine compounds.

-

Preparation of Bacterial Inoculum:

-

Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) are cultured on an appropriate agar medium for 18-24 hours.

-

Several colonies are transferred to a sterile saline solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

A stock solution of the rhodanine derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). Control wells containing only the growth medium, the bacterial inoculum without the compound, and the compound without bacteria are included.

-

-

Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of the rhodanine derivative that completely inhibits visible growth of the bacteria.

-

Visualizations: Workflows and Pathways

3.1 Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the typical workflow for evaluating the antibacterial properties of a novel compound like a rhodanine derivative.

Caption: Workflow for MIC determination of rhodanine derivatives.

3.2 Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Some studies suggest that rhodanine derivatives may exert their antibacterial effect by targeting enzymes involved in the biosynthesis of the bacterial cell wall.[5] One such proposed mechanism is the inhibition of Mur ligases, which are crucial for the creation of peptidoglycan, an essential component of the bacterial cell wall, particularly in Gram-positive bacteria.

Caption: Inhibition of Mur ligases by rhodanine derivatives.

References

- 1. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Bioactivity Evaluation of N-Arylsulfonylindole Analogs Bearing a Rhodanine Moiety as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]

The Production of Pyracrimycin A by Streptomyces Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyracrimycin A is a notable antibiotic with activity against both Gram-positive and Gram-negative bacteria. First isolated in 1971 from Streptomyces eridani, its unique structure, comprising a 1-pyrroline and an acrylamide unit, has prompted ongoing research.[1][2] This technical guide provides an in-depth overview of the Streptomyces species known to produce Pyracrimycin A, detailing the fermentation, isolation, and characterization protocols derived from foundational studies. It also outlines the modern understanding of its biosynthetic pathway and presents key quantitative data on its biological activity. This document is intended to serve as a comprehensive resource for researchers in natural product discovery and antibiotic development.

Producing Microorganisms

Pyracrimycin A is a secondary metabolite produced by specific strains of actinomycetes. The primary reported producers are:

-

Streptomyces eridani n. sp.: This species was the first from which Pyracrimycin A was isolated and characterized.[1]

-

Streptomyces sp. MA-130-A1: Another strain identified as a producer of this antibiotic.

Biosynthesis of Pyracrimycin A

Recent genomic studies have successfully identified the biosynthetic gene cluster (BGC) responsible for Pyracrimycin A production. The biosynthesis is a fascinating process involving a nonribosomal peptide synthetase (NRPS) and several modifying enzymes.

The pathway begins with the condensation of L-serine and L-proline, which are the primary precursor molecules.[2] This initial step is catalyzed by a core NRPS, designated PymB. Following this, a monooxygenase, PymC, catalyzes a Baeyer-Villiger oxidation. A key divergence from similar biosynthetic pathways is a subsequent ring-opening reaction and the loss of a carbon atom from the serine precursor.[2]

Below is a diagram illustrating the proposed biosynthetic pathway for Pyracrimycin A.

Experimental Protocols

The following protocols are based on the original discovery and characterization of Pyracrimycin A.

Fermentation Protocol

A summary workflow for the production and isolation of Pyracrimycin A is depicted below.

Seed Medium Composition:

| Component | Concentration (g/L) |

| Glucose | 10 |

| Yeast Extract | 3 |

| Peptone | 5 |

| Beef Extract | 3 |

| Casein | 1 |

| pH | 7.0 |

Production Medium Composition:

| Component | Concentration (g/L) |

| Glucose | 20 |

| Soy Peptone | 10 |

| NaCl | 2.5 |

| CaCO₃ | 1 |

| pH | 7.0 |

Fermentation Conditions:

-

Inoculate 100 mL of seed medium in a 500 mL flask with a vegetative culture of S. eridani.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker.

-

Use the seed culture to inoculate the production medium at a 5% (v/v) ratio.

-

Conduct the production fermentation at 28°C for 96 hours with vigorous agitation (e.g., 220 rpm). The typical yield of Pyracrimycin A under these conditions is approximately 25 mg/L .

Isolation and Purification Protocol

-

Harvest the fermentation broth and separate the mycelium from the supernatant by filtration.

-

Adjust the pH of the filtered broth to 7.0.

-

Extract the broth three times with an equal volume of ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.

-

Apply the crude extract to a silica gel column. Elute with a gradient of chloroform to chloroform-methanol (95:5).

-

Monitor fractions by thin-layer chromatography (TLC) and bioassay.

-

Pool the active fractions and concentrate.

-

Further purify the active fraction by chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Crystallize the pure Pyracrimycin A from ethyl acetate.

Structure Elucidation

The structure of Pyracrimycin A was originally determined using a combination of spectroscopic techniques.[3] Modern analysis confirms this structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to establish the carbon-hydrogen framework. 2D NMR experiments such as COSY, HSQC, and HMBC are employed to determine the connectivity of the atoms.

Biological Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using a standard broth microdilution method.

-

Prepare a twofold serial dilution of Pyracrimycin A in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Yellowish crystals |

| Melting Point | 155 - 157 °C |

| Solubility | Soluble in methanol, ethyl acetate, acetone |

Antibacterial Spectrum

Pyracrimycin A exhibits a broad spectrum of activity against various bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of microorganisms.

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 6538P | 6.2 |

| Bacillus subtilis | ATCC 6633 | 3.1 |

| Sarcina lutea | ATCC 9341 | 1.5 |

| Escherichia coli | ATCC 10536 | 25 |

| Salmonella typhi | 12.5 | |

| Shigella flexneri | 12.5 | |

| Proteus vulgaris | 50 | |

| Candida albicans | > 100 |

Note: Pyracrimycin B, another compound isolated from S. eridani, is biologically inactive.[1]

Conclusion

Pyracrimycin A remains a compound of interest due to its broad-spectrum antibacterial activity. The producing organisms, primarily Streptomyces eridani, can be cultivated under standard laboratory conditions to yield the antibiotic. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to potentially enhance yields or create novel analogs. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of Pyracrimycin A and other natural products from Streptomyces.

References

Cyclamidomycin: A Technical Overview of its Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamidomycin, a naturally occurring antibiotic, has been identified as a potent inhibitor of key metabolic enzymes. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and the experimental methodologies used to characterize its biological activity. The primary targets of this compound are nucleoside diphosphate kinase (NDPK) in prokaryotes and the mitochondrial oxidative phosphorylation pathway in eukaryotes. This document summarizes the available quantitative data, details relevant experimental protocols, and presents a visual representation of its impact on cellular energy metabolism.

Physicochemical Properties of this compound

This compound is a microbial metabolite with a defined chemical structure. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 35663-85-5 | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Molecular Formula | C7H10N2O | [1] |

Mechanism of Action

This compound exhibits a dual mechanism of action, affecting distinct essential pathways in prokaryotic and eukaryotic cells.

Inhibition of Nucleoside Diphosphate Kinase (NDPK) in Escherichia coli

In bacterial systems such as Escherichia coli, this compound functions as an inhibitor of nucleoside diphosphate kinase (NDPK).[1][2] NDPK is a crucial enzyme responsible for the synthesis of nucleoside triphosphates (NTPs), which are essential for nucleic acid synthesis and various other metabolic processes. By inhibiting NDPK, this compound disrupts the cellular pool of NTPs, thereby impeding bacterial growth and proliferation. Kinetic studies have been performed to elucidate the nature of this inhibition.[2]

Inhibition of Oxidative Phosphorylation in Rat Liver Mitochondria

In eukaryotic systems, this compound has been shown to inhibit oxidative phosphorylation in isolated rat liver mitochondria. This process is the primary mechanism for ATP production in aerobic organisms. The inhibition of oxidative phosphorylation disrupts the cell's energy supply, leading to cytotoxicity. The precise site of action within the electron transport chain or whether this compound acts as an uncoupler has been a subject of investigation. An uncoupler of oxidative phosphorylation dissociates the electron transport chain from ATP synthesis, leading to the dissipation of the proton gradient as heat.[3][4][5]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of this compound's biological activity. The following sections outline the general principles of the assays used to characterize its inhibitory effects.

Nucleoside Diphosphate Kinase (NDPK) Inhibition Assay

The inhibitory effect of this compound on NDPK activity is typically measured using a coupled enzyme assay.

Principle: The activity of NDPK is determined by measuring the formation of a nucleoside triphosphate (e.g., ATP) from a nucleoside diphosphate (e.g., ADP) and a phosphate donor. The production of ATP can be coupled to a subsequent reaction that results in a measurable change, such as the oxidation of NADH to NAD+, which can be monitored spectrophotometrically at 340 nm.

General Procedure:

-

Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, KCl, a phosphate donor (e.g., phosphoenolpyruvate), ADP, and NADH.

-

Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase are added to the mixture. Pyruvate kinase will convert phosphoenolpyruvate and ADP to pyruvate and ATP. Lactate dehydrogenase will then reduce pyruvate to lactate, oxidizing NADH to NAD+.

-

Enzyme and Inhibitor: A purified preparation of NDPK is added to the reaction mixture. To test the inhibitory effect, varying concentrations of this compound are pre-incubated with NDPK before initiating the reaction.

-

Initiation and Measurement: The reaction is initiated by the addition of a phosphate donor substrate for NDPK (e.g., GTP). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of this compound. Kinetic parameters such as IC₅₀, Kᵢ, and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by varying the concentrations of both the substrate and the inhibitor.

Mitochondrial Oxidative Phosphorylation Inhibition Assay

The effect of this compound on oxidative phosphorylation is assessed by measuring oxygen consumption in isolated mitochondria.

Principle: The rate of oxygen consumption by mitochondria is directly proportional to the activity of the electron transport chain. By providing specific substrates for different complexes of the respiratory chain, the site of inhibition can be localized.

General Procedure:

-

Isolation of Mitochondria: Mitochondria are isolated from rat liver tissue by differential centrifugation. The integrity and functionality of the isolated mitochondria are assessed.

-

Respiration Assay: The isolated mitochondria are suspended in a respiration buffer containing substrates such as glutamate/malate (for Complex I) or succinate (for Complex II) in a sealed chamber equipped with an oxygen electrode.

-

State 3 and State 4 Respiration: The basal rate of oxygen consumption (State 4) is measured. Then, a known amount of ADP is added to stimulate ATP synthesis, leading to a rapid increase in oxygen consumption (State 3).

-

Inhibitor Addition: this compound is added at various concentrations to the mitochondrial suspension, and its effect on both State 3 and State 4 respiration is recorded.

-

Data Analysis: The respiratory control ratio (RCR), which is the ratio of State 3 to State 4 respiration, is calculated as an indicator of the coupling between electron transport and ATP synthesis. A decrease in the RCR in the presence of this compound indicates an inhibitory effect on oxidative phosphorylation. Further experiments with specific inhibitors and uncouplers of the electron transport chain can help to pinpoint the exact target of this compound.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the logical flow of the experimental investigation into this compound's mechanism of action, the following diagram is provided.

Caption: Experimental workflow for elucidating the dual mechanism of action of this compound.

References

- 1. This compound (desdanine), an inhibitor of nucleoside diphosphokinase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic studies on the inhibition of nucleoside diphosphate kinase by desdanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncoupler - Wikipedia [en.wikipedia.org]

- 5. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Novel Antibiotic: A Technical Review of Early Cyclamidomycin Research

For Immediate Release

A deep dive into the foundational research of Cyclamidomycin, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It meticulously outlines the initial discovery, biological activity, and mechanism of action of this unique antibiotic, presenting key data and experimental frameworks from its early investigations.

This compound, also known as desdanine and pyracrimycin A, emerged from early antibiotic screening programs in the 1970s as a promising bioactive compound.[1][2] Isolated from Streptomyces species, this small molecule, with the chemical formula C7H10N2O, was identified as an acrylamide antibiotic.[1] Initial studies quickly established its primary mechanism of action as an inhibitor of the essential bacterial enzyme, nucleoside diphosphate kinase (NDPK), particularly in Escherichia coli. This guide synthesizes the early findings, offering a structured view of the quantitative data, experimental procedures, and the logical framework of the initial research.

Quantitative Analysis of Biological Activity

Early investigations into this compound focused on determining its antimicrobial efficacy across a spectrum of bacterial species. The primary method for quantifying this activity was the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The results from these foundational studies are summarized below.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 3.12 - 25 |

| Micrococcus flavus | 3.12 - 25 |

| Sarcina lutea | 3.12 - 25 |

| Bacillus subtilis | 3.12 - 25 |

| Escherichia coli | 3.12 - 25 |

| Shigella flexneri | 3.12 - 25 |

| Salmonella typhosa | 3.12 - 25 |

| Proteus vulgaris | 3.12 - 25 |

| Klebsiella pneumoniae | 3.12 - 25 |

Note: The available early data provides a range for the MIC values.

Core Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the early research on this compound. While the original publications from the early 1970s provide the basis for these protocols, specific, granular details from the full texts were not available. The procedures described are based on standard microbiological and biochemical practices of that era.

Isolation and Purification of this compound

The production of this compound was achieved through submerged fermentation of a producing Streptomyces strain.

a) Fermentation: A suitable Streptomyces species was cultured in a liquid medium rich in nutrients conducive to antibiotic production. A typical medium would contain a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The fermentation was carried out in large flasks on a rotary shaker to ensure adequate aeration and agitation. The culture was incubated at a controlled temperature (typically 28-30°C) for several days to allow for maximal antibiotic accumulation in the broth.

b) Extraction and Purification: Following fermentation, the culture broth was harvested. The mycelial cake was separated from the supernatant by filtration or centrifugation. The active compound, this compound, was then extracted from the filtered broth using an organic solvent such as ethyl acetate. The crude extract was concentrated under reduced pressure. Further purification was achieved through column chromatography, likely using silica gel or Sephadex, to yield the pure antibiotic.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) were likely determined using a standard dilution method, either in broth or agar.

a) Inoculum Preparation: A standardized suspension of the test bacterium was prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to a specific number of bacterial cells per milliliter.

b) Dilution Series: A serial two-fold dilution of this compound was prepared in either a liquid growth medium (broth microdilution) or incorporated into molten agar that was then poured into petri dishes (agar dilution).

c) Inoculation and Incubation: The prepared bacterial inoculum was added to the wells of the microtiter plate (broth dilution) or streaked onto the surface of the agar plates (agar dilution). The plates were then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

d) MIC Determination: The MIC was recorded as the lowest concentration of this compound at which no visible bacterial growth occurred.

Nucleoside Diphosphate Kinase (NDPK) Inhibition Assay

The inhibitory effect of this compound on NDPK was a key finding in its early characterization. The assay would have measured the enzyme's ability to transfer a phosphate group.

a) Enzyme Preparation: NDPK was purified from a bacterial source, such as E. coli.

b) Reaction Mixture: A reaction mixture was prepared containing a buffer, the purified NDPK enzyme, a phosphate donor (like ATP), and a phosphate acceptor (like GDP).

c) Inhibition Study: Varying concentrations of this compound were added to the reaction mixture. The reaction was initiated and allowed to proceed for a defined period at a specific temperature.

d) Measurement of Activity: The activity of NDPK was determined by measuring the formation of the product (e.g., GTP). The results with the inhibitor were compared to a control reaction without this compound to determine the extent of inhibition. Kinetic studies would have been performed by varying the concentrations of both the substrate and the inhibitor to understand the nature of the inhibition (e.g., competitive, non-competitive).

Mechanism of Action: Inhibition of NDPK

This compound's primary mode of action is the inhibition of nucleoside diphosphate kinase (NDPK). This enzyme is crucial for maintaining the intracellular pool of nucleoside triphosphates (NTPs), which are essential for the synthesis of DNA and RNA. By inhibiting NDPK, this compound disrupts this vital process, leading to a halt in bacterial growth and replication.

References

Methodological & Application

Application Notes and Protocols for Cyclamidomycin Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cyclamidomycin, a bacterial metabolite with antibiotic properties. The information herein is intended to guide researchers in assessing the in vitro efficacy of this compound against various bacterial strains.

Introduction

This compound, also known as Desdanine or Pyracrimycin A, is an antibiotic produced by Streptomyces species. It has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The primary mechanism of action of this compound is the inhibition of the enzyme nucleoside diphosphokinase in Escherichia coli.[1] This enzyme plays a crucial role in the synthesis of nucleoside triphosphates, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, this compound disrupts critical cellular processes, leading to the cessation of bacterial growth.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species.[1] These values represent the lowest concentration of the antibiotic that inhibits the visible growth of the microorganism.

| Microorganism | Gram Stain | MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 3.12 - 25 |

| Micrococcus flavus | Gram-positive | 3.12 - 25 |

| Sarcina lutea | Gram-positive | 3.12 - 25 |

| Bacillus subtilis | Gram-positive | 3.12 - 25 |

| Escherichia coli | Gram-negative | 3.12 - 25 |

| Shigella flexneri | Gram-negative | 3.12 - 25 |

| Salmonella typhosa | Gram-negative | 3.12 - 25 |

| Proteus vulgaris | Gram-negative | 3.12 - 25 |

| Klebsiella pneumoniae | Gram-negative | 3.12 - 25 |

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a widely accepted standard for antimicrobial susceptibility testing.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strains for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Further dilute the stock solution in the appropriate sterile broth to create a working solution at twice the highest desired final concentration.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile broth.

-

Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the working this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 should serve as a positive control (broth and inoculum, no antibiotic).

-

Column 12 should serve as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells in column 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours under ambient atmospheric conditions.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine growth inhibition.

-

Mandatory Visualizations

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Cyclamidomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclamidomycin is a novel antibiotic with potential therapeutic applications.[1] This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of this compound against a panel of pathogenic bacteria. The following protocols are based on established methods for antimicrobial susceptibility testing (AST), including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition. These methods are fundamental in the preclinical evaluation of new antimicrobial agents.

Data Presentation

Quantitative data from susceptibility testing is crucial for evaluating the potency and spectrum of an antibiotic. The following tables present hypothetical data for this compound to illustrate how results should be structured for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | 25923 | Gram-positive | 2 |

| Streptococcus pneumoniae | 49619 | Gram-positive | 1 |

| Enterococcus faecalis | 29212 | Gram-positive | 8 |

| Escherichia coli | 25922 | Gram-negative | 16 |

| Pseudomonas aeruginosa | 27853 | Gram-negative | 64 |

| Klebsiella pneumoniae | 13883 | Gram-negative | 4 |

Table 2: Zone of Inhibition Diameters for this compound (30 µg disk).

| Bacterial Strain | ATCC Number | Gram Stain | Zone Diameter (mm) | Interpretation |

| Staphylococcus aureus | 25923 | Gram-positive | 22 | Susceptible |

| Streptococcus pneumoniae | 49619 | Gram-positive | 25 | Susceptible |

| Enterococcus faecalis | 29212 | Gram-positive | 15 | Intermediate |

| Escherichia coli | 25922 | Gram-negative | 18 | Susceptible |

| Pseudomonas aeruginosa | 27853 | Gram-negative | 10 | Resistant |

| Klebsiella pneumoniae | 13883 | Gram-negative | 20 | Susceptible |

Note: Interpretation of zone diameters is dependent on established breakpoints, which would need to be determined for this compound through extensive studies.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.[1]

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

-

96-well microtiter plates[2]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Multichannel pipette

-

Incubator (35-37°C)

-

Plate reader (optional)

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[3]

-

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[1]

Materials:

-

This compound-impregnated disks (e.g., 30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator (35-37°C)

-

Ruler or caliper

Procedure:

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

-

-

Application of Disks:

-

Using sterile forceps, place a this compound disk onto the surface of the inoculated agar.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on pre-established zone diameter breakpoints.

-

Visualizations

References

Application Notes and Protocols for Time-Kill Kinetics Assay with Cyclamidomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclamidomycin is an acrylamide antibiotic produced by Streptomyces species. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action of this compound is the inhibition of nucleoside diphosphate kinase, a key enzyme in bacterial nucleotide metabolism. Understanding the pharmacodynamics of this compound is crucial for its development as a potential therapeutic agent. The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay with this compound.

Objective

To provide a comprehensive methodology for determining the in vitro time-kill kinetics of this compound against susceptible bacterial strains. This protocol will enable researchers to evaluate the concentration-dependent and time-dependent antimicrobial effects of this compound.

Experimental Protocols

1. Materials

-

Test Compound: this compound (powder form)

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

-

Growth Media:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)

-

-

Reagents:

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline

-

Dimethyl Sulfoxide (DMSO) for dissolving this compound (if necessary)

-

-

Equipment and Consumables:

-

Spectrophotometer or nephelometer

-

Shaking incubator

-

Sterile culture tubes or flasks

-

Micropipettes and sterile tips

-

96-well microtiter plates

-

Spread plates

-

Colony counter

-

Vortex mixer

-

Timer

-

2. Preliminary Studies: Minimum Inhibitory Concentration (MIC) Determination

Prior to performing the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the selected bacterial strains must be determined. The broth microdilution method is recommended.

-

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, sterile water).

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-